molecular formula C11H13N3O5S B12610406 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 918134-15-3

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B12610406
CAS No.: 918134-15-3
M. Wt: 299.31 g/mol
InChI Key: GAESJKJNHVYBFL-QMMMGPOBSA-N
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Description

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a chemical compound characterized by its complex structure, which includes a five-membered pyrrolidine ring, a nitro group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves the formation of sulfonamides through S-N coupling reactions. One common method involves the use of sulfonyl chlorides and amines under mild conditions. For instance, the combination of H₂O₂ and SOCl₂ can be used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of cyanuric chloride and triethylamine in anhydrous acetonitrile .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs high-yielding and scalable processes. Microwave irradiation has been shown to be effective in synthesizing sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its functional group tolerance and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a nitro group. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

It features a nitro group, a sulfonamide moiety, and a pyrrolidine derivative, which contribute to its biological properties.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
  • Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
This compoundTBDTBD
Sulfanilamide0.015Staphylococcus aureus
Trimethoprim0.025Escherichia coli

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, when tested against MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity.

Cell Line IC50 (µM) Mechanism
MCF-725.72 ± 3.95Apoptosis induction
U8745.2 ± 13.0Cell cycle arrest

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, suggesting its efficacy as an anticancer agent.
  • Metabolite Identification : Research involving the biotransformation of the compound revealed metabolites that retain biological activity, indicating potential for therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics but limited permeability across the blood-brain barrier (BBB). This suggests it may be more effective for peripheral conditions rather than central nervous system disorders.

Properties

CAS No.

918134-15-3

Molecular Formula

C11H13N3O5S

Molecular Weight

299.31 g/mol

IUPAC Name

4-nitro-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O5S/c15-11-6-1-8(13-11)7-12-20(18,19)10-4-2-9(3-5-10)14(16)17/h2-5,8,12H,1,6-7H2,(H,13,15)/t8-/m0/s1

InChI Key

GAESJKJNHVYBFL-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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